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Compound of Interest

Compound Name: CP-424174

Cat. No.: B1669492

An In-Depth Technical Guide to CP-424174: A Diaryl-sulfonylurea Class Inhibitor of the NLRP3
Inflammasome For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-424174 is a potent and selective small-molecule inhibitor belonging to the
diarylsulfonylurea class. Initially identified as a cytokine release inhibitory drug (CRID), it has
been extensively characterized under the alias MCC950. This compound specifically targets
the NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome, a key
component of the innate immune system implicated in a wide range of inflammatory diseases.
This technical guide provides a comprehensive overview of CP-424174, including its
mechanism of action, quantitative efficacy data, detailed experimental protocols for its
characterization, and its intriguing connection to metabolic regulation and thermogenesis.

Introduction

The innate immune system relies on pattern recognition receptors to detect pathogen-
associated molecular patterns (PAMPSs) and danger-associated molecular patterns (DAMPS).
Among these, the NLRP3 inflammasome has emerged as a critical mediator of sterile
inflammation. Its dysregulation is linked to numerous pathologies, including cryopyrin-
associated periodic syndromes (CAPS), type 2 diabetes, atherosclerosis, Alzheimer's disease,
and multiple sclerosis.[1]

CP-424174, also widely known as MCC950, is a diarylsulfonylurea-containing compound that
has been identified as a potent and specific inhibitor of the NLRP3 inflammasome.[2][3] It was
developed from a screening program aimed at identifying inhibitors of interleukin-13 (IL-1[3)
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processing.[4] This guide will delve into the technical details of CP-424174, providing
researchers and drug developers with the core information necessary to understand and utilize
this important research tool.

Mechanism of Action

The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal,
often initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like
receptors (TLRS), leads to the upregulation of NLRP3 and pro-IL-1[3 expression via the NF-kB
pathway. The second activation signal, triggered by a diverse array of stimuli including ATP,
crystalline structures (e.g., monosodium urate), and mitochondrial dysfunction, leads to the
assembly of the inflammasome complex.[2]

This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein
containing a CARD (ASC) adaptor, and pro-caspase-1.[3] Assembly leads to the auto-catalytic
cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-IL-13 and pro-IL-
18 into their mature, pro-inflammatory forms, which are subsequently secreted. Caspase-1 also
cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of
inflammatory cell death known as pyroptosis.[3]

CP-424174 (MCC950) exerts its inhibitory effect through a direct interaction with the NLRP3
protein. Specifically, it binds to the Walker B motif within the NACHT domain of NLRP3.[1][3][5]
This binding event is thought to lock NLRP3 in an inactive conformation, preventing ATP
hydrolysis that is essential for the oligomerization and activation of the inflammasome complex.
[3][6] Consequently, ASC recruitment and caspase-1 activation are blocked, leading to a potent
suppression of IL-13 and IL-18 production.[3] Importantly, CP-424174 is highly selective for
NLRP3 and does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[3]

Signaling Pathway Visualization

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and
the specific point of inhibition by CP-424174.
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NLRP3 Inflammasome Activation Pathway and CP-424174 Inhibition
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Caption: NLRP3 inflammasome pathway and inhibition by CP-424174.
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Quantitative Data

The inhibitory potency of CP-424174 and its analogue MCC950 has been quantified in various
in vitro and in vivo models.

Table 1: In Vitro Inhibitory Activity of CP-424174/MCC950

. . Measured Reference(s
Compound Cell Type Stimulation . IC50
Endpoint )
Bone
Marrow-
. IL-1B
MCC950 Derived LPS + ATP . 7.5 nM [2][7]
Production
Macrophag
es (BMDM)
Human
Peripheral
Blood
IL-1B
MCC950 Mononuclear LPS ] ~10 nM [2]
Production
Cells (PBMC)
from MWS
Patients
Human LPS + IL-13
MCC950 o ~1-10 uM [8]
Monocytes Nigericin Release

| MCC950 | THP-1 Cells | LPS + Nigericin | ASC Speck Formation | 68 nM |[8] |
*MWS: Muckle-Wells Syndrome

Table 2: In Vivo Efficacy of CP-424174

. Measured
Compound Animal Model . ED50 Reference(s)
Endpoint

| CP-424174 | Mouse (oral dosing) | IL-13 Secretion | ~15 mg/kg [[4] |
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Experimental Protocols

The characterization of CP-424174 relies on robust in vitro assays that simulate the activation
of the NLRP3 inflammasome.

In Vitro NLRP3 Inflammasome Activation and Inhibition
Assay

This protocol describes the induction of IL-1[3 release from macrophages and its inhibition by
CP-424174.

Cell Lines:
e Bone Marrow-Derived Macrophages (BMDMs) from mice.

e Human monocytic cell line (THP-1), differentiated with Phorbol 12-myristate 13-acetate
(PMA).

e Human Peripheral Blood Mononuclear Cells (PBMCs).
Protocol:
e Priming (Signal 1):
o Plate cells (e.g., BMDMs at 1x10”6 cells/mL) in a suitable culture plate.

o Prime the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours. This
upregulates pro-IL-13 and NLRP3 expression.[8][9][10]

¢ Inhibitor Treatment:

o Pre-incubate the primed cells with varying concentrations of CP-424174 (or vehicle
control, e.g., DMSO) for 30-60 minutes.[5][9]

 Activation (Signal 2):

o Add an NLRP3 activator such as:
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= Nigericin (e.g., 5-10 uM) for 45-60 minutes.[5][8]
= ATP (e.g., 3-5 mM) for 30-45 minutes.[5][9]
o Sample Collection:
o Centrifuge the plates to pellet the cells.
o Collect the cell-free supernatants for cytokine analysis.
o Lyse the remaining cells to analyze intracellular protein levels.
e Quantification of IL-1[3 Release:

o Measure the concentration of mature IL-1[3 in the supernatants using a commercially
available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's
instructions.

o Data Analysis:
o Plot the IL-1p3 concentration against the log concentration of CP-424174.

o Perform a non-linear regression analysis (variable slope) to determine the IC50 value.[2]

Caspase-1 Activity Assay

This assay measures the activity of the effector enzyme caspase-1.
Protocol:
e Follow steps 1-4 from the inflammasome activation protocol above.
o Caspase-1 Activity Measurement:
o Use a commercially available caspase-1 activity assay kit (e.g., Caspase-Glo® 1).[9]

o Transfer an aliquot of the cell supernatant to a white-walled 96-well plate.
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o Add the Caspase-Glo® 1 reagent, which contains a specific caspase-1 substrate (e.g., Z-
WEHD) linked to a luminogenic molecule.

o Incubate at room temperature for 1-2 hours to allow for substrate cleavage.

o Measure luminescence using a plate reader. The signal is proportional to the amount of
active caspase-1.

» Specificity Control:

o Run parallel reactions including a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) to
confirm that the measured activity is specific to caspase-1.[9]

Caption: Workflow for in vitro characterization of CP-424174.

CP-424174, NLRP3 Inhibition, and Thermogenesis

Recent research has uncovered a significant link between inflammation, particularly the NLRP3
inflammasome, and metabolic regulation in adipose tissue. Chronic low-grade inflammation in
white adipose tissue (WAT) is a hallmark of obesity and is associated with impaired metabolic
function.

Studies have shown that NLRP3 inflammasome activation can inhibit the "browning" of WAT—
a process where white adipocytes acquire characteristics of brown adipocytes, such as
increased mitochondrial density and the expression of Uncoupling Protein 1 (UCP1). UCP1
dissipates the proton gradient across the inner mitochondrial membrane, uncoupling it from
ATP synthesis and releasing energy as heat (non-shivering thermogenesis).

Inhibition of the NLRP3 inflammasome, either genetically or pharmacologically, has been
shown to promote WAT browning and increase UCP1 expression. This suggests that inhibitors
like CP-424174 could have therapeutic potential beyond classical inflammatory diseases by
enhancing energy expenditure. The mechanism appears to be mediated, at least in part, by
blocking the inhibitory effects of IL-13 on thermogenesis.

Furthermore, glyburide, a sulfonylurea drug structurally related to CP-424174, has been shown
to directly upregulate UCP1 expression in both brown and white adipocytes, suggesting a
potential class effect of sulfonylureas on thermogenic pathways.
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Conceptual Link: NLRP3 Inhibition and Adipose Tissue Browning
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Caption: NLRP3 inhibition by CP-424174 may promote thermogenesis.

Synthesis

CP-424174 (MCC950) is synthesized through a convergent approach. The key step involves
the reaction of an appropriate sulfonamide with an isocyanate.
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Key Intermediates:

e 4-(2-Hydroxypropan-2-yl)furan-2-sulfonamide: This fragment is prepared from ethyl 2-
furoate. Key steps include chlorosulfonylation, amidation with ammonium bicarbonate, and a
Grignard reaction with methylmagnesium bromide to form the tertiary alcohol.

e 4-lsocyanato-1,2,3,5,6,7-hexahydro-s-indacene: This intermediate is synthesized from indan
over several steps, culminating in the formation of the isocyanate group.

Final Step: The final sulfonylurea is formed by the reaction of 4-(2-hydroxypropan-2-yl)furan-2-
sulfonamide with 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene, often promoted by a base
such as sodium hydride.[2]

Pharmacokinetics and Clinical Development

Pharmacokinetic studies have been primarily conducted on MCC950. It is orally bioavailable
and has shown a favorable pharmacokinetic profile in preclinical models. In a study with
healthy volunteers, MCC950 demonstrated a mean elimination half-life of 6-7 hours.

Despite its promising preclinical efficacy in a multitude of disease models, the clinical
development of MCC950 was halted. A Phase Il clinical trial for rheumatoid arthritis was
terminated due to observations of elevated serum liver enzymes in some participants,
indicating potential hepatotoxicity.

Conclusion

CP-424174 (MCC950) is a foundational tool for studying the role of the NLRP3 inflammasome
in health and disease. As a potent, selective, and direct inhibitor, it has been instrumental in
validating the NLRP3 pathway as a therapeutic target for a wide array of inflammatory
conditions. While its own clinical development has ceased, the knowledge gained from its study
continues to fuel the development of next-generation NLRP3 inhibitors with improved safety
profiles. Furthermore, the emerging links between NLRP3, adipose tissue inflammation, and
thermogenesis open new avenues for research into metabolic diseases, where compounds like
CP-424174 may provide crucial mechanistic insights.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Structure—Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. pubs.acs.org [pubs.acs.org]

e 3. W02023156311A1 - Processes for the preparation of 1,2,3,5,6,7-hexahydro-s-indacene
derivatives - Google Patents [patents.google.com]

e 4. pubs.acs.org [pubs.acs.org]

e 5. Synthesis and Evaluation of [11C]MCC950 for Imaging NLRP3-Mediated Inflammation in
Atherosclerosis - PubMed [pubmed.ncbi.nim.nih.gov]

e 6. researchgate.net [researchgate.net]

e 7. Synthesis and evaluation of NLRP3-inhibitory sulfonylurea [11C]MCC950 in healthy
animals - PubMed [pubmed.ncbi.nlm.nih.gov]

o 8. Design, Synthesis and Evaluation of Oxazaborine Inhibitors of the NLRP3 Inflammasome
- PMC [pmc.ncbi.nlm.nih.gov]

e 9. pmc.ncbi.nim.nih.gov [pmc.ncbi.nlm.nih.gov]

» 10. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC
[pmc.ncbi.nlm.nih.gov]

« To cite this document: BenchChem. [CP-424174 diarylsulfonylurea class inhibitors].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669492#cp-424174-diarylsulfonylurea-class-
inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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